3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide
Overview
Description
3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety The fluorine atom on the phenyl ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide typically involves a multi-step process:
Formation of the Ethylsulfamoyl Intermediate: The initial step involves the reaction of ethylamine with chlorosulfonic acid to form ethylsulfamoyl chloride.
Coupling with Phenyl Ring: The ethylsulfamoyl chloride is then reacted with a phenyl ring containing a suitable leaving group, such as a halide, under basic conditions to form the ethylsulfamoyl phenyl intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.
Formation of the Propanamide Moiety: The final step involves the coupling of the ethylsulfamoyl phenyl intermediate with a propanamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfamoyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfamoyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The propanamide moiety contributes to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Ethylsulfamoyl)phenyl]propanamide: Lacks the fluorine atom, resulting in different binding properties and biological activity.
3-[4-(Methylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide: The methyl group instead of the ethyl group alters the compound’s steric and electronic properties.
3-[4-(Ethylsulfamoyl)phenyl]-N-(4-fluorophenyl)propanamide: The fluorine atom is positioned differently, affecting the compound’s interaction with molecular targets.
Uniqueness
3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the ethylsulfamoyl and fluorine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-19-24(22,23)16-9-6-13(7-10-16)8-11-17(21)20-15-5-3-4-14(18)12-15/h3-7,9-10,12,19H,2,8,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQUGWMZHOYYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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